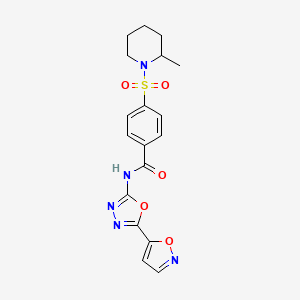

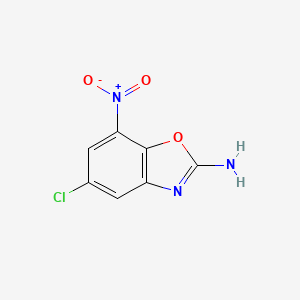

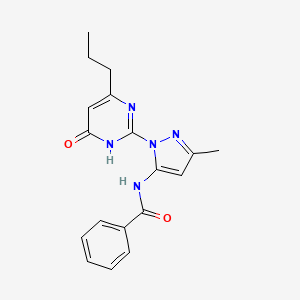

5-oxo-N-(thiazol-2-yl)-1,4-thiazepane-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

The chemical reactivity and reactions of similar compounds, such as N-cyanoacetamide derivatives, have been studied extensively. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .科学的研究の応用

Antibacterial Properties

A study by Palkar et al. (2017) discussed the synthesis of novel analogs of 5-oxo-N-(thiazol-2-yl)-1,4-thiazepane-3-carboxamide, exhibiting promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The compounds demonstrated effectiveness at non-cytotoxic concentrations, highlighting their potential in developing new antibacterial agents Design, synthesis and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones: novel class of promising antibacterial agents.

Role in Orexin Receptor Mechanisms

In the context of neuroscience, a 2012 study by Piccoli et al. examined the role of orexin receptors in compulsive food consumption. While not directly studying 5-oxo-N-(thiazol-2-yl)-1,4-thiazepane-3-carboxamide, similar compounds were used to demonstrate the influence of orexin receptor mechanisms in binge eating, indicating potential therapeutic applications in eating disorders Role of Orexin-1 Receptor Mechanisms on Compulsive Food Consumption in a Model of Binge Eating in Female Rats.

Antagonistic Activities in Angiotensin II Receptors

A study conducted by Kohara et al. (1996) explored the synthesis of derivatives including 5-oxo-N-(thiazol-2-yl)-1,4-thiazepane-3-carboxamide, demonstrating significant in vitro and in vivo angiotensin II receptor antagonistic activities. This suggests potential for these compounds in managing conditions related to the renin-angiotensin system, such as hypertension Synthesis and angiotensin II receptor antagonistic activities of benzimidazole derivatives bearing acidic heterocycles as novel tetrazole bioisosteres.

Microwave-Assisted Synthesis for Antimicrobial Activity

Raval et al. (2012) utilized microwave irradiation to synthesize variants of 5-oxo-N-(thiazol-2-yl)-1,4-thiazepane-3-carboxamide, observing significant antibacterial and antifungal activities. This innovative synthesis method offers a more environmentally friendly and efficient approach to producing these compounds A Convenient, Rapid Microwave-Assisted Synthesis of 2-Substituted Phenyl-2,3-Dihydrobenzo[B][1,4]Thiazepine-3-Carboxamide Derivatives and Its Antimicrobial Activity.

Ultrasound-Promoted Synthesis for Cytotoxic Activity

In another innovative synthesis approach, Gomha and Khalil (2012) demonstrated the successful use of ultrasound irradiation to rapidly synthesize thiazole derivatives, including 5-oxo-N-(thiazol-2-yl)-1,4-thiazepane-3-carboxamide. They observed potent cytotoxic activity in these compounds, indicating potential applications in cancer therapy A Convenient Ultrasound-Promoted Synthesis of Some New Thiazole Derivatives Bearing a Coumarin Nucleus and Their Cytotoxic Activity.

特性

IUPAC Name |

5-oxo-N-(1,3-thiazol-2-yl)-1,4-thiazepane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S2/c13-7-1-3-15-5-6(11-7)8(14)12-9-10-2-4-16-9/h2,4,6H,1,3,5H2,(H,11,13)(H,10,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKCJSSRRCHBPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-oxo-N-(thiazol-2-yl)-1,4-thiazepane-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B2977831.png)

![2-Hydroxy-6-[(3-methylphenyl)sulfamoyl]quinoline-4-carboxylic acid](/img/structure/B2977835.png)

![2-[7-(4-chlorophenyl)-1-methyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2977836.png)

![N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}phenyl)-1-chloroisoquinoline-3-carboxamide](/img/structure/B2977837.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2977838.png)

![6-Bromo-3-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one;hydrochloride](/img/structure/B2977842.png)